Isoshinanolone
Overview
Description
Isoshinanolone is a natural compound found in the plant Plumbago capensis . It is a tetralone derivative with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol . This compound has been studied for its various biological activities, including its potential as a mosquito larvicide .
Preparation Methods
Isoshinanolone can be synthesized through several routes. One common method involves the total synthesis of natural products containing the tetralone subunit . The synthesis typically starts with the preparation of an aldehyde, followed by a series of reactions to construct the tetralone ring. Industrial production methods often involve the extraction of the compound from the roots of Plumbago capensis .
Chemical Reactions Analysis
Isoshinanolone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Isoshinanolone has been extensively studied for its scientific research applications. In chemistry, it is used as a model compound for studying tetralone derivatives . In biology, it has shown potential as a mosquito larvicide, with significant activity against the larvae of Aedes aegypti . In medicine, it has been investigated for its cytotoxic activities against cancer cells . Additionally, it is used in the study of plumbagin biosynthesis in plants .
Mechanism of Action
The mechanism of action of Isoshinanolone involves its interaction with various molecular targets. In the case of its mosquito larvicidal activity, it is believed to disrupt the normal development of mosquito larvae, leading to their death . The exact molecular pathways involved are still under investigation, but it is known to affect the larvae at very low concentrations.
Comparison with Similar Compounds
Isoshinanolone is similar to other tetralone derivatives, such as plumbagin and 3-methyl-1-8-naphthalenediol . it is unique in its specific biological activities and its presence in Plumbago capensis. Plumbagin, for example, is another compound found in the same plant but has different biological activities, including anticancer properties .
Properties
IUPAC Name |
(3R,4R)-4,8-dihydroxy-3-methyl-3,4-dihydro-2H-naphthalen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-6-5-9(13)10-7(11(6)14)3-2-4-8(10)12/h2-4,6,11-12,14H,5H2,1H3/t6-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPNHTWYVBHLMG-KSBSHMNSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2=C(C1O)C=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)C2=C([C@@H]1O)C=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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